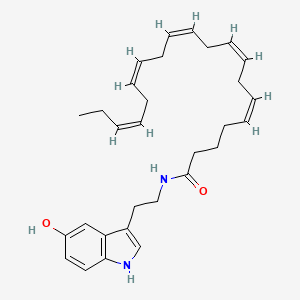
EphB1-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EphB1-IN-10 is a potent and selective covalent inhibitor of receptor tyrosine kinase EphB1.
Wissenschaftliche Forschungsanwendungen
Ligand-Independent EphB1 Signaling in Lung Cancer
In lung cancer, specifically Non-Small-Cell Lung Cancer (NSCLC), EphB1 has shown significant implications. Increased expression of EphB1 was detected in NSCLC biopsies compared to non-cancer controls. The study demonstrated that higher EphB1 expression was correlated with poor patient survival, and overexpression of EphB1 promoted the migration and invasion of lung cancer cells. This indicates that EphB1 plays a role in the progression of lung cancer and can potentially be targeted for therapeutic purposes (Wang et al., 2020).
EphB1 in Targeted Therapy for Inflammatory Bowel Disease
EphB1, along with its ephrin-B ligands, plays a role in the modulation of immune responses and in maintaining the integrity of the intestinal epithelial layer, which is critical in the pathogenesis of inflammatory bowel diseases (IBDs). Pharmacological manipulation of the EphB/ephrin-B system, especially the blockade of forward signaling by EphB1, showed beneficial effects against colitis models, suggesting a potential role of EphB1 in intestinal inflammatory disorders and its viability as a pharmacological target (Grandi et al., 2019).
EphB1 and Liver Fibrosis
The involvement of EphB1 in liver fibrosis has been explored, revealing that EphB1 expression significantly increases in activated hepatic stellate cells, contributing to liver fibrosis through its neddylation. This neddylation enhances the kinase activity of EphB1, promoting the proliferation, migration, and activation of hepatic stellate cells. Targeting EphB1 neddylation could provide new insights into the Eph receptor signaling and potential treatment options for liver fibrosis (Li et al., 2023).
EphB1 in Neural Development
EphB1 plays a significant role in the guidance of cortical long-range axon projections during brain development. Specifically, EphB1 in GABAergic cells influences proper cortical glutamatergic long-range axon guidance, a finding that contributes to our understanding of early brain development and the potential role of EphB1 in developmental disorders (Assali et al., 2022).
Eigenschaften
CAS-Nummer |
2097512-73-5 |
|---|---|
Produktname |
EphB1-IN-10 |
Molekularformel |
C17H15ClN4O2 |
Molekulargewicht |
342.78 |
IUPAC-Name |
2-Chloro-N-(4-((3-methoxyphenyl)amino)quinazolin-7-yl)acetamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-13-4-2-3-11(7-13)22-17-14-6-5-12(21-16(23)9-18)8-15(14)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,23)(H,19,20,22) |
InChI-Schlüssel |
KAPOOVWPVJRQQM-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=NC=NC(NC3=CC=CC(OC)=C3)=C2C=C1)CCl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EphB1IN10; EphB1 IN 10; EphB1-IN-10 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



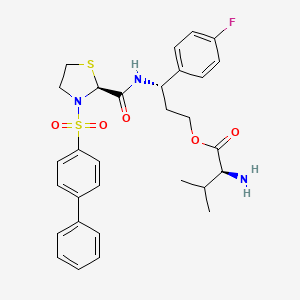
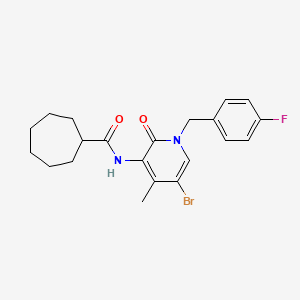
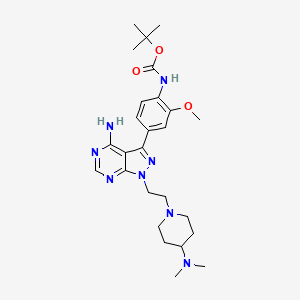
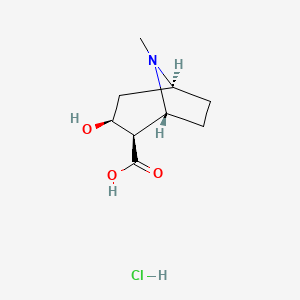
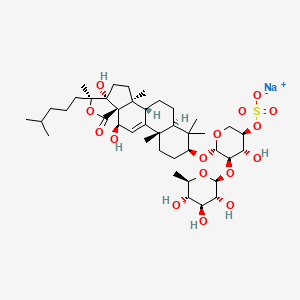
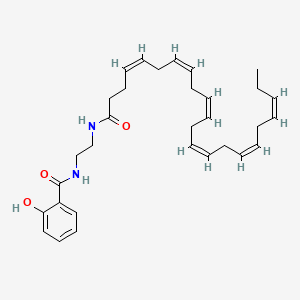
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)
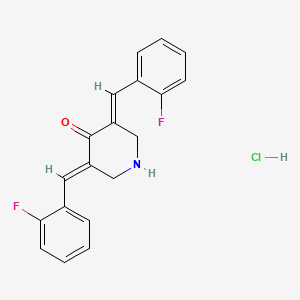
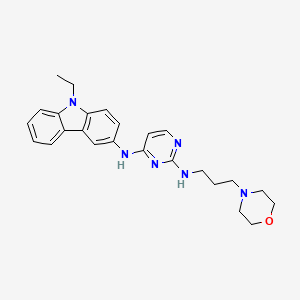
![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)
![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)
